Methyl 2-(2,6-difluorophenyl)acetate
Overview
Description
Methyl 2-(2,6-difluorophenyl)acetate is a chemical compound with the CAS Number: 872046-08-7 and a molecular weight of 186.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C9H8F2O2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 186.16 .Scientific Research Applications
Synthesis and Experimental Design
Methyl 2-(2,6-difluorophenyl)acetate has been utilized in various synthesis processes. For instance, it has been used in the preparation of drug intermediates through organic experiment designs, enhancing the interest of students in scientific research and experimental skills (Min, 2015).
Separation Processes
This compound plays a significant role in the separation of chemical mixtures. Research focused on separating a mixture with a methyl acetate synthesis reaction by pervaporation, demonstrating the effectiveness of this process in shifting the composition from its chemical equilibrium (Penkova, Polotskaya, & Toikka, 2013).
Source of Difluorocarbene
This compound has been found to be an efficient source of difluorocarbene under specific conditions, exhibiting comparable reactivity to other known reagents (Eusterwiemann, Martínez, & Dolbier, 2012).
Electrochemical Studies
The compound has also been used in electrochemical studies. For example, its fluorination efficiency was studied, providing insights into the electrochemical synthesis process (Balandeh et al., 2017).
Catalytic and Chemical Reactions
This compound is significant in various catalytic and chemical reactions. Research has explored its role in reactions like alkylation and acylation, demonstrating its versatility in organic synthesis (Shanmugapriya et al., 2004).
Biochemical and Environmental Applications
This compound has implications in biochemical and environmental studies. For instance, its derivatives were studied for their role in inhibiting methanogenesis in anaerobic microorganisms, highlighting its potential in environmental microbiology (Janssen & Frenzel, 1997).
Energy and Materials Science
In the field of energy and materials science, this compound has been utilized in studies related to lithium-ion batteries, showcasing its role in improving electrolyte transport properties (Li et al., 2018).
Safety and Hazards
The safety information available indicates that Methyl 2-(2,6-difluorophenyl)acetate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 2-(2,6-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLWDHPDRSLBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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